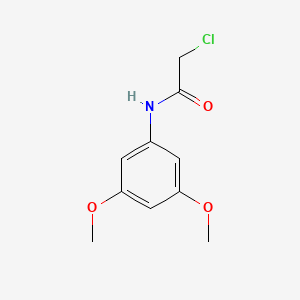

2-chloro-N-(3,5-dimethoxyphenyl)acetamide

描述

Significance of the Chloroacetamide Scaffold in Medicinal and Agrochemical Chemistry

The chloroacetamide functional group is a key electrophilic "warhead" that can react with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine residues in proteins. This ability to form covalent bonds is a critical aspect of their mechanism of action in various biological contexts. nih.gov

In medicinal chemistry , this reactivity has been harnessed to design targeted covalent inhibitors for various enzymes and receptors. The specificity of this interaction can be finely tuned by modifying the N-substituent, which influences the compound's binding affinity and physicochemical properties. sci-hub.se Researchers have explored substituted chloroacetamides as potential anticancer agents, with some studies focusing on their ability to inhibit cancer stem cells, which are often responsible for tumor recurrence and chemoresistance. nih.gov

In agrochemical chemistry , chloroacetamides have a long history as effective herbicides. acs.org They are known to inhibit the growth of annual grasses and certain broadleaf weeds, primarily through pre-emergence application. acs.org The mode of action is often attributed to the alkylation of essential biomolecules in the target weeds, disrupting their growth and development. nih.gov The nature of the N-substituent plays a crucial role in determining the herbicidal activity and crop selectivity.

Overview of Academic Research on Aromatic Amide Derivatives

Aromatic amides, a broader class that includes N-substituted chloroacetamides, are of significant interest in organic and medicinal chemistry. researchgate.net They are found in a multitude of natural products and synthetic compounds with diverse biological activities. Academic research has extensively explored various synthetic methodologies for creating libraries of aromatic amides to screen for new therapeutic agents. researchgate.net

Structure-activity relationship (SAR) studies are a cornerstone of this research, seeking to understand how different substituents on the aromatic ring and the amide nitrogen affect biological activity. nih.gov These studies have revealed that modifications to the aromatic moiety can significantly impact properties such as lipophilicity, cell permeability, and binding affinity to target proteins, thereby influencing their efficacy as potential drugs or agrochemicals. nih.gov

Scope of Investigation into 2-chloro-N-(3,5-dimethoxyphenyl)acetamide and Related Analogs

The specific compound, This compound , represents an interesting case study within the N-substituted chloroacetamide family. The presence of the 3,5-dimethoxyphenyl group can significantly influence its biological properties. Research into this compound and its analogs has spanned several areas of biological activity.

Herbicidal Activity: While broad studies on chloroacetamide herbicides have been conducted, specific investigations into analogs with dimethoxyphenyl substitutions have contributed to understanding the structural requirements for phytotoxicity. The substitution pattern on the phenyl ring is a key determinant of herbicidal efficacy. nih.govacs.org

Antifungal Activity: Several studies have highlighted the antifungal potential of chloroacetamide derivatives. For instance, a study evaluating 11 different chloroacetamide derivatives demonstrated their effectiveness against various Candida species and dermatophytes. nih.gov The minimum inhibitory concentration (MIC) values indicated that the nature of the substituent on the phenyl ring plays a significant role in the antifungal potency. nih.govresearchgate.net While not specifically mentioning the 3,5-dimethoxy analog, these studies provide a framework for understanding its potential in this area.

Anticancer Activity: The exploration of substituted chloroacetamides as potential anticancer agents is an active area of research. nih.gov Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. researchgate.net For example, certain indolizine (B1195054) derivatives of N-aryl-2-chloroacetamides have shown potent activity against hepatocellular carcinoma, colon cancer, and breast cancer cell lines. researchgate.net The cytotoxic effects are often linked to the induction of apoptosis and cell cycle arrest. rsc.org

The following table summarizes some key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClNO₃ | ChemScene |

| Molecular Weight | 229.66 g/mol | ChemScene |

| Melting Point | 97-98 °C | Sigma-Aldrich |

| Physical Form | Powder | Sigma-Aldrich |

Research Findings on Related N-Substituted Chloroacetamides

To further understand the potential of this compound, it is valuable to examine the biological activities of its structural analogs.

Antifungal Activity of Chloroacetamide Derivatives

| Compound | Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Compound 2 (a chloroacetamide derivative) | Candida species | 25-50 | nih.gov |

| Compound 3 (a chloroacetamide derivative) | Candida species | 25-50 | nih.gov |

| Compound 4 (a chloroacetamide derivative) | Candida species | 25-50 | nih.gov |

| Compound 2 (a chloroacetamide derivative) | Dermatophytes | 3.12-50 | nih.gov |

| Compound 3 (a chloroacetamide derivative) | Dermatophytes | 3.12-50 | nih.gov |

| Compound 4 (a chloroacetamide derivative) | Dermatophytes | 3.12-50 | nih.gov |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16-256 | scielo.br |

Anticancer Activity of Chloroacetamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6d (an indolizine derivative) | HePG-2 (Hepatocellular carcinoma) | 6.02 | researchgate.net |

| Compound 6o (an indolizine derivative) | HePG-2 (Hepatocellular carcinoma) | <10 | researchgate.net |

| Compound 6d (an indolizine derivative) | HCT-116 (Colon cancer) | 13.87 | researchgate.net |

| Compound 6o (an indolizine derivative) | HCT-116 (Colon cancer) | <10 | researchgate.net |

| Compound 6d (an indolizine derivative) | MCF-7 (Breast cancer) | 11.23 | researchgate.net |

| Compound 6o (an indolizine derivative) | MCF-7 (Breast cancer) | <10 | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFXUKHPQCSRPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367893 | |

| Record name | 2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66932-96-5 | |

| Record name | 2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N 3,5 Dimethoxyphenyl Acetamide and Its Analogs

General Synthetic Routes for N-Aryl Chloroacetamides

The primary methods for synthesizing N-aryl chloroacetamides, including the target compound, involve the formation of an amide bond between a substituted aniline (B41778) and a chloroacetyl group.

Chloroacetylation of Substituted Anilines

The most direct and widely used method for synthesizing 2-chloro-N-(3,5-dimethoxyphenyl)acetamide is the chloroacetylation of 3,5-dimethoxyaniline (B133145). researchgate.net This reaction involves the nucleophilic attack of the amine group of the aniline on the electrophilic carbonyl carbon of chloroacetyl chloride. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net

Various conditions have been explored for this type of transformation. researchgate.net Common solvents include dichloromethane, toluene, and dimethylformamide (DMF). researchgate.netresearchgate.net The choice of base is also critical and can range from organic bases like triethylamine (B128534) to inorganic bases such as sodium hydroxide (B78521) or potassium carbonate. researchgate.netresearchgate.net For instance, the reaction can be performed by adding chloroacetyl chloride dropwise to a cooled solution of the substituted aniline in a suitable solvent containing a base. researchgate.netijpsr.info A specific protocol involves reacting the aniline with chloroacetyl chloride in the presence of sodium acetate (B1210297) in acetic acid at low temperatures. neliti.com Another approach uses a two-phase system of water and an organic solvent (Schotten-Baumann conditions) with a base like sodium hydroxide to trap the HCl formed. researchgate.net

Schiff Base Formation Followed by Chloroacetylation

An alternative, two-step route involves the initial formation of a Schiff base (or imine) followed by chloroacetylation. researchgate.net A Schiff base is formed through the condensation reaction of a primary amine, such as 3,5-dimethoxyaniline, with an aldehyde or ketone. researchgate.netinternationaljournalcorner.com This reaction is often catalyzed by a few drops of acid. researchgate.net

Once the imine is formed and isolated, it can be subjected to chloroacetylation. researchgate.net For example, the synthesis of certain N-cinnamyl phenylacetamides has been achieved through Schiff base formation followed by chloroacetylation of the resulting imine. researchgate.net This method can be advantageous when the starting aniline has other reactive functional groups that might compete in a direct acylation, although selective N-chloroacetylation in the presence of groups like alcohols and phenols has been shown to be highly effective under specific conditions. tandfonline.com

Microwave-Assisted Synthesis Approaches for Acetamide (B32628) Derivatives

To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. acs.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and cleaner product formation compared to conventional heating methods. tandfonline.com

Microwave-assisted synthesis can be applied to the amidation of amines to form acetamides, sometimes even in the absence of solvents and catalysts. researchgate.net This "green chemistry" approach minimizes waste and can lead to high yields in minutes rather than hours. researchgate.netresearchgate.net For N-aryl acetamide synthesis, microwave irradiation can provide fast, clean, and high-yield reactions, avoiding some of the drawbacks of classical heating methods. nih.gov While specific microwave-assisted synthesis of this compound is not extensively detailed, the successful application to a wide range of acetamide derivatives suggests its high potential for this target molecule. tandfonline.comresearchgate.net

Optimization of Reaction Conditions and Yields for Aromatic Substituents

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-aryl chloroacetamides. Key parameters include the choice of solvent, base, temperature, and reaction time. sphinxsai.comresearchgate.net

For the chloroacetylation of anilines, a systematic study might involve screening different bases and solvents. For example, in one study, a combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and tetrahydrofuran (B95107) (THF) as a solvent at room temperature provided excellent yields (75-95%) in relatively short times (3-6 hours). sphinxsai.com The reaction is often performed at low temperatures (0-5 °C) during the addition of the highly reactive chloroacetyl chloride to control the exothermic reaction. sphinxsai.comprepchem.com

The electronic nature of substituents on the aniline ring can influence reactivity. Electron-donating groups, like the two methoxy (B1213986) groups in 3,5-dimethoxyaniline, increase the nucleophilicity of the amine, which can facilitate the reaction. Conversely, strong electron-withdrawing groups can decrease the amine's reactivity, potentially requiring more forcing conditions. The table below summarizes how different reaction conditions have been optimized for the synthesis of various N-aryl chloroacetamides.

| Aryl Amine Substrate | Base/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | DBU | THF | Room Temp | 86% | sphinxsai.com |

| 2-Aminobenzothiazole | DBU | THF | Room Temp | 92% | sphinxsai.com |

| p-Aminophenol | Sodium Acetate | Acetic Acid | -2 °C to Room Temp | Not specified | neliti.com |

| 2-(3,4-dimethoxyphenyl)ethylamine | Triethylamine | Methylene Chloride | Ice-bath | Not specified | prepchem.com |

| Various Anilines | NaOH (aq) | Water/CH₂Cl₂ | Not specified | Moderate to good | researchgate.net |

Post-Synthetic Derivatization Strategies for Structural Modification

The this compound molecule is a valuable synthetic intermediate largely due to the reactivity of the chlorine atom. researchgate.net This chlorine is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for extensive post-synthetic derivatization to create a diverse library of new compounds. researchgate.netresearchgate.net

Common derivatization strategies involve reacting the chloroacetamide with various nucleophiles:

Nitrogen Nucleophiles: Amines can displace the chloride to form diamine structures. For example, chloroacetamides can be reacted with piperazine (B1678402) derivatives to create more complex molecules. researchgate.net

Oxygen Nucleophiles: Alcohols or phenols (as their alkoxide or phenoxide salts) can react to form ether linkages. researchgate.net

Sulfur Nucleophiles: Thiols or thiophenols react readily to form thioethers. researchgate.net

These substitution reactions are often carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like DMF. researchgate.netresearchgate.net Furthermore, the chloroacetamide moiety can be used in cyclization reactions to form various heterocyclic systems like thiazolidinones or imidazoles. researchgate.net A one-pot procedure has been developed to convert 2-chloro-N-aryl acetamides into N-aryl glycines through a rearrangement involving an intermediate 1,4-diarylpiperazine-2,5-dione. nih.gov This highlights the versatility of the chloroacetamide group for significant structural modifications. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, ¹H and ¹³C NMR would be used to confirm the identity and purity of the compound.

In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different types of protons in the molecule:

Amide Proton (N-H): A singlet, typically in the downfield region (δ 8-10 ppm). For instance, in the related compound 2-chloro-N-(2-methoxyphenyl)acetamide, this peak appears at 8.9 ppm. researchgate.net

Aromatic Protons (Ar-H): The 3,5-dimethoxyphenyl ring would produce signals in the aromatic region (δ 6-8 ppm). The substitution pattern should result in two distinct signals: one for the proton at the C2 position and another for the protons at the C4 and C6 positions.

Chloromethyl Protons (CH₂-Cl): A singlet for the two protons of the chloromethyl group, expected around δ 4.2 ppm. researchgate.net

Methoxy (B1213986) Protons (O-CH₃): A singlet integrating to six protons for the two equivalent methoxy groups, typically appearing around δ 3.8 ppm.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon (C=O) around 164 ppm, carbons of the aromatic ring, the chloromethyl carbon (CH₂-Cl), and the methoxy carbons (O-CH₃). researchgate.net

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of a molecule, which aids in its structural confirmation. The molecular weight of this compound is 229.66 g/mol , with an exact mass of approximately 229.051 Da. echemi.comchemscene.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 229 and, due to the presence of the chlorine-37 isotope, a smaller [M+2]⁺ peak at m/z 231 (approximately one-third the intensity of the [M]⁺ peak). Common fragmentation pathways for chloroacetanilides involve the cleavage of the amide bond and the loss of the chloromethyl group. Key expected fragments would include:

Loss of the chloromethyl radical (•CH₂Cl) to give a fragment corresponding to the 3,5-dimethoxyaniline (B133145) cation.

Cleavage of the C-C bond between the carbonyl group and the chloromethyl group.

Loss of carbon monoxide (CO) from larger fragments.

Interactive Table: Basic Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 66932-96-5 | echemi.comchemscene.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂ClNO₃ | echemi.comchemscene.com |

| Molecular Weight | 229.66 g/mol | echemi.comchemscene.com |

| Exact Mass | 229.05100 Da | echemi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its structure. Based on analogous compounds, these bands would likely appear in the following regions: researchgate.net

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ for the secondary amide N-H bond.

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H bonds.

C=O Stretch (Amide I): A strong, prominent absorption band between 1650 and 1680 cm⁻¹ for the carbonyl group.

N-H Bend (Amide II): A band in the region of 1530-1550 cm⁻¹.

C-O Stretch (Ether): Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups.

C-Cl Stretch: An absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although no published crystal structure exists for this compound, analysis of closely related compounds such as 2-chloro-N-(3,5-dimethylphenyl)acetamide researchgate.net and 2-chloro-N-(3,5-dichlorophenyl)acetamide nih.gov allows for a hypothetical description of its likely solid-state features.

Conformational Analysis of Amide Bonds and Side Chains

The conformation of the amide bond (-CO-NH-) is generally planar. Studies on similar acetanilides reveal that the C=O bond often adopts an anti conformation relative to the N-H bond. researchgate.net The orientation of the chloroacetamide side chain relative to the phenyl ring is another key conformational feature. In related structures, the acetamido group is often twisted out of the plane of the phenyl ring. iucr.org Furthermore, the conformation around the C-C bond of the side chain is critical; in 2-chloro-N-(3,5-dimethylphenyl)acetamide, the C=O bond is found to be anti to the C-Cl bond in the side chain. researchgate.net A similar conformational preference would be anticipated for this compound.

Biological Activities and Pharmacological Potential of 2 Chloro N 3,5 Dimethoxyphenyl Acetamide and Its Derivatives

Herbicidal Activity and Agricultural Applications

Chloroacetamide herbicides are a significant class of agrochemicals used for weed control in modern agriculture. Their efficacy is rooted in their specific mode of action, which targets essential biochemical pathways in susceptible plants.

The primary herbicidal mechanism of chloroacetamides involves the inhibition of very-long-chain fatty acid (VLCFA) synthase. nih.govresearchgate.net This enzyme is critical for the elongation of fatty acids beyond the common C16 and C18 chain lengths. The resulting VLCFAs are essential for several vital plant functions, including the formation of cell membranes, synthesis of cuticular waxes, and production of sphingolipids.

Chloroacetamide herbicides act as specific inhibitors of the condensation reaction catalyzed by VLCFA synthase, where a C2 unit from malonyl-CoA is added to an acyl-CoA chain. nih.gov This inhibition is competitive with the acyl-CoA substrate; however, once the herbicide binds to the enzyme, it can become irreversible. nih.gov The high efficacy of these herbicides is demonstrated by their very low half-inhibition values, often in the nanomolar range. researchgate.net Notably, for chiral chloroacetamides like metolachlor, the herbicidal activity is primarily associated with the (S)-enantiomer. nih.govresearchgate.net Molecular docking studies with some chloroacetamide derivatives have confirmed their ability to bind to the active site of VLCFA synthase, supporting this mechanism of action.

The herbicidal effectiveness of chloroacetamide derivatives has been assessed against a variety of common agricultural weeds. Research has demonstrated the activity of these compounds against both broadleaf and grass species. For instance, a study on novel chloroacetamide derivatives, including 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide, showed significant herbicidal effects on the broadleaf weed Anagallis arvensis and the grass weed Lolium temulentum. researchgate.netekb.eg

The efficacy of these compounds is often quantified by their EC50 value, which represents the concentration required to inhibit 50% of the growth or a specific biological process. The results of these evaluations are typically compared against established commercial herbicides to gauge their potential for agricultural use. ekb.eg

Table 1: Herbicidal Activity of Chloroacetamide Derivatives Against Selected Weed Species

| Compound | Target Weed Species | EC50 (mg/L) |

|---|---|---|

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Anagallis arvensis | 58.3 |

| Lolium temulentum | 66.7 | |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Anagallis arvensis | 49.5 |

| Lolium temulentum | 55.6 | |

| Acetochlor (B104951) (Standard) | Anagallis arvensis | 75.4 |

| Lolium temulentum | 89.2 |

Source: Adapted from research on novel chloroacetamide derivatives. ekb.eg

A common method for evaluating herbicidal damage is to measure the chlorophyll (B73375) content in the treated plants. ekb.eg A reduction in chlorophyll, the primary pigment for photosynthesis, is a strong indicator of phytotoxicity. The application of chloroacetamide herbicides often leads to a noticeable decrease in the chlorophyll levels of susceptible weeds. ekb.eg This reduction is a direct consequence of the disruption of cellular processes caused by the inhibition of VLCFA synthesis, which ultimately affects chloroplast integrity and function.

The widespread and repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations, posing a significant threat to crop production. To combat this, integrated weed management (IWM) strategies are essential. A key tactic is the rotation of herbicides with different modes of action to reduce the selection pressure for any single herbicide class.

Furthermore, the use of herbicide tank-mixes that combine different mechanisms of action can be an effective approach. Non-chemical methods also play a crucial role and include practices such as crop rotation, the use of cover crops, and mechanical weed control. Diligent field scouting to identify and manage weed escapes before they produce seeds is also a critical component of a successful resistance management program.

Antimicrobial Properties

In addition to their use in agriculture, acetamide (B32628) derivatives have garnered interest for their potential pharmacological activities, including antimicrobial effects.

Several studies have explored the antibacterial potential of chloroacetamide derivatives. Research has indicated that certain compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria. For example, some 2-chloro-N-arylacetamide derivatives have shown promising results against various bacterial strains. researchgate.net

The presence of the chloro- group in the acetamide structure appears to be important for its antimicrobial activity. nih.gov In some instances, the chloro-substituted compound demonstrated significantly greater inhibitory effects compared to its non-chlorinated counterpart. nih.gov Furthermore, some acetamide derivatives have been shown to work synergistically with existing antibiotics, potentially offering a new avenue to combat drug-resistant bacterial infections. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Acetamide Derivatives Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-Mercaptobenzothiazole Derivative 2b | E. coli | 35.6 |

| S. typhi | 40.2 | |

| S. aureus | 42.5 | |

| B. subtilus | 24.8 | |

| 2-Mercaptobenzothiazole Derivative 2i | E. coli | 30.4 |

| S. typhi | 35.7 | |

| S. aureus | 33.1 | |

| B. subtilus | 29.3 | |

| Levofloxacin (Standard) | E. coli | 28.5 |

| S. typhi | 32.4 | |

| S. aureus | 35.2 | |

| B. subtilus | 28.1 |

Source: Adapted from a study on novel acetamide derivatives of 2-mercaptobenzothiazole. nih.gov

Antifungal Activity

There is no specific information available in the reviewed literature regarding the antifungal activity of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. Studies have been conducted on related compounds, such as 2-chloro-N-phenylacetamide, which demonstrated activity against various Candida and Aspergillus species. scielo.brnih.govnih.govresearchgate.net However, these findings cannot be directly extrapolated to the 3,5-dimethoxyphenyl derivative.

Potential as Disinfectants and Preservatives

The potential of this compound as a disinfectant or preservative has not been specifically evaluated in the accessible research. sigmaaldrich.com While its antifungal properties, if any, could suggest such applications, no dedicated studies were found to support this.

Anticancer and Cytotoxic Effects

In Vitro Cytotoxicity Assays in Human Cancer Cell Lines (e.g., PANC-1, HepG2, MCF7, PC3, SKNMC, HT29)

No published in vitro cytotoxicity data was found for this compound against the specified human cancer cell lines (PANC-1, HepG2, MCF7, PC3, SKNMC, HT29). sigmaaldrich.com Research on other novel chemical compounds has utilized these cell lines to determine antiproliferative effects, but this specific acetamide derivative does not appear to have been tested or reported in the available literature. jksus.orgresearchgate.net

Investigation of Apoptosis Induction and Caspase Activation

There are no studies available that investigate the ability of this compound to induce apoptosis or activate caspases in cancer cells. The mechanisms of apoptosis, including the roles of initiator and executioner caspases, are well-established for many therapeutic agents, but such a mechanistic investigation has not been documented for this compound. nih.govresearchgate.netnih.gov

Exploration as Tyrosine Kinase Inhibitors

The potential of this compound to act as a tyrosine kinase inhibitor (TKI) has not been explored in the reviewed scientific literature. While TKIs are a major class of targeted cancer therapies, there is no evidence to suggest that this compound has been designed, synthesized, or tested for such activity. nih.govmdpi.com

Neurological and Central Nervous System Activities

No research findings were identified concerning the neurological or central nervous system activities of this compound.

Antidepressant Activity Evaluations

The therapeutic potential of phenylacetamide derivatives extends to the management of depressive disorders. Research into this class of compounds has utilized established preclinical models to evaluate their antidepressant-like effects. The primary methods for these evaluations are the Forced Swim Test (FST) and the Tail Suspension Test (TST) in mice. These tests are based on the principle that an animal in an inescapable, stressful situation will eventually cease escape-oriented behaviors and become immobile. A reduction in the duration of immobility is considered an indicator of antidepressant efficacy.

In studies involving N-substituted-acetamide derivatives, which share a core structure with this compound, significant antidepressant activity has been observed. For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, synthesized from 2-chloro-N-substituted-acetamides, were evaluated for their antidepressant potential. The findings indicated a dose-dependent effect, with most compounds displaying significant activity at a 30 mg/kg dose, while a lower dose of 15 mg/kg showed weak activity. Interestingly, increasing the dose to 60 mg/kg did not lead to a further increase in activity and, in some cases, led to a decrease. This suggests a specific therapeutic window for this class of compounds.

| Test Model | Observed Effect | Key Finding |

|---|---|---|

| Forced Swim Test (FST) | Reduction in immobility time | Demonstrates dose-dependent antidepressant-like activity; a 30 mg/kg dose was found to be most effective for many derivatives. core.ac.uk |

| Tail Suspension Test (TST) | Reduction in immobility time |

Influence on Neurotransmitters and Neural Pathways (e.g., Nitric Oxide Synthesis, Serotonin)

The mechanism of action for many centrally acting drugs involves modulation of neurotransmitter systems. Derivatives of 2-chloro-N-phenylacetamide have been investigated for their influence on critical neural pathways, particularly those involving serotonin (B10506) (5-hydroxytryptamine, 5-HT) and nitric oxide (NO).

A study on 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, a structural analog, revealed a significant interaction with the serotonergic and nitrergic systems. researchgate.netmdpi.com This isoquinoline (B145761) precursor (IQP) was found to modulate the contractile effect of serotonin on gastric smooth muscle preparations, reducing it by over 50%. researchgate.net Furthermore, the investigation showed that the compound affects the function of neuronal nitric oxide synthase (nNOS). The combination of the IQP derivative and serotonin led to a significant increase in the density and intensity of nNOS-positive cells in the myenteric plexus and smooth muscle cells. researchgate.net This suggests that the compound's regulatory effects may be mediated through the nNOS/NO pathway, which in turn influences serotonergic activity. researchgate.net These findings point to a complex interplay where acetamide derivatives can regulate neuronal function by stimulating endogenous nitric oxide synthesis, which then modulates serotonergic pathways. researchgate.netfrontiersin.org

| Pathway/Molecule | Experimental Observation | Conclusion |

|---|---|---|

| Serotonin (5-HT) | Significantly reduced the contractile effect of 5-HT on smooth muscle. researchgate.net | The compound has regulatory effects on the serotonergic system. researchgate.net |

| Nitric Oxide Synthase (nNOS) | Increased density and intensity of nNOS-positive cells when combined with 5-HT. researchgate.net | The compound is involved in the regulation of intestinal neurons expressing nNOS and affects nNOS/NO function. researchgate.net |

Local Anesthetic Properties through Analogs

The core structure of N-substituted acetamides is a well-known pharmacophore in the field of local anesthetics. Lidocaine (B1675312), a widely used local anesthetic, is chemically an acetamide derivative (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide). This establishes a strong precedent for exploring analogs of this compound for similar properties.

The general structure of a local anesthetic consists of a lipophilic aromatic group, an intermediate linkage (which can be an amide), and a hydrophilic amine group. nih.gov By modifying the substituents on the phenyl ring and the amine portion of the molecule, researchers can fine-tune the compound's potency, onset, and duration of action. For example, the synthesis of 2-substituted-N-(2-diethylaminoethyl)acetamide oxalates has yielded compounds with local anesthetic activity comparable to that of lidocaine in in vivo models such as infiltration anesthesia and sciatic nerve block. orientjchem.org The synthesis of these analogs often starts from precursors like 2-chloroacetyl chloride, highlighting the modular nature of developing new anesthetic agents from this chemical class. researchgate.net Therefore, by creating analogs of this compound that incorporate a hydrophilic amine moiety, it is plausible to develop novel local anesthetics.

Antiarrhythmic Properties through Analogs

The N-phenylacetamide scaffold is also a promising template for the development of antiarrhythmic drugs. Class I antiarrhythmic agents, which are sodium channel blockers, often feature a structure similar to local anesthetics. Flecainide, for instance, is a benzamide (B126) derivative with potent antiarrhythmic effects. sigmaaldrich.com

Studies on dimethylphenylacetamide (DPA) derivatives have shown that these compounds possess Na+-blocking and cell-protecting properties. core.ac.uk They have been found to reduce the amplitude and rate of depolarization of the action potential in myocardial cells without affecting its duration, which is characteristic of Class Ib antiarrhythmic agents. core.ac.uk The antiarrhythmic activity is influenced by the nature of the substituents on the phenyl ring and the side chain. Research on N-(piperidylalkyl)trifluoroethoxybenzamides has demonstrated that antiarrhythmic potency is strongly influenced by the basicity of the amine nitrogen and the linker between the heterocyclic ring and the amide nitrogen. sigmaaldrich.com The development of scutellarein (B1681691) analogues has also shown that modifying a core structure can lead to potent antiarrhythmic activity through the blockade of Nav1.5 and Cav1.2 channels. polyu.edu.hk This body of research supports the investigation of this compound analogs as potential candidates for managing cardiac arrhythmias.

Anti-inflammatory Properties

Compounds bearing the acetamide linkage have been investigated for their potential to mitigate inflammation. The anti-inflammatory effects of local anesthetics, which are often amide-based, are well-documented and are mediated by various mechanisms, including the reduction of leukocyte adherence and migration. nih.gov

The development of novel anti-inflammatory agents has explored various chemical scaffolds that incorporate features of the 2-chloro-N-phenylacetamide structure. For example, the synthesis of new thiadiazole-linked pyrazole (B372694) benzene (B151609) sulphonamides, which were evaluated as cyclooxygenase (COX) inhibitors, showed that compounds with a 2-chloro substitution exhibited significant analgesic and anti-inflammatory activity. orientjchem.org Another study on a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated that it could significantly reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model, likely through the inhibition of COX-2. nih.gov Given that the chloroacetamide moiety is a reactive group often used to link different pharmacophores, it is a valuable component in the design of new anti-inflammatory drugs.

| Compound Class | Mechanism/Target | Key Finding |

|---|---|---|

| Thiadiazole-linked pyrazole benzene sulphonamides | Cyclooxygenase (COX) Inhibition | A derivative with a 2-chloro substitution showed significant in-vivo anti-inflammatory activity. orientjchem.org |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Presumed COX-2 Inhibition | Significantly reduced inflammation in an LPS-induced rat model. nih.gov |

| Amide-based local anesthetics | Multiple, including decreased leukocyte adherence | Possess inherent anti-inflammatory effects. nih.gov |

Enzyme Inhibition Beyond Herbicidal Targets (e.g., NPP1, HIV-1 Reverse Transcriptase)

The N-phenylacetamide scaffold has proven to be a valuable template for designing inhibitors of various enzymes, extending far beyond its initial use in herbicides.

HIV-1 Reverse Transcriptase (RT) Inhibition: Several studies have shown that compounds with substituted phenyl rings, similar to the 3,5-dimethoxyphenyl group, can inhibit HIV-1 RT, a critical enzyme for viral replication. For example, phloroglucinol (B13840) derivatives, which are polysubstituted phenols, have been shown to inhibit HIV-1 RT activity. polyu.edu.hk One such derivative, mallotojaponin, exhibited competitive inhibition with respect to the template-primer, with a Ki value of 6.1 μM. polyu.edu.hk Similarly, covalent inhibitors derived from catechol diethers have been developed to target Tyr181 of HIV-1 RT, demonstrating potent inhibition in the nanomolar range. rrpharmacology.ru These findings suggest that the substituted phenyl ring of this compound could serve as a foundation for developing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1) Inhibition: NPP1 is an enzyme involved in various pathological processes, including cancer, making it an attractive therapeutic target. nih.govrsc.org Research into NPP1 inhibitors has revealed that various small molecules can effectively block its activity. Notably, a series of thioacetamide (B46855) derivatives were identified as potent competitive NPP1 inhibitors. frontiersin.org Furthermore, quinazoline (B50416) derivatives have been developed as potent and selective competitive inhibitors of NPP1 when tested against the natural substrate ATP. nih.gov While not direct analogs, the success of these N-acetylated and substituted aromatic compounds indicates the potential for designing this compound derivatives as inhibitors of NPP1 and other phosphodiesterases.

| Enzyme Target | Inhibitor Class Example | Mode of Inhibition | Potency |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Phloroglucinol derivatives polyu.edu.hk | Competitive | Ki = 6.1 μM (for mallotojaponin) polyu.edu.hk |

| HIV-1 Reverse Transcriptase | Catechol diether derivatives rrpharmacology.ru | Covalent | IC50 = 5–320 nM rrpharmacology.ru |

| NPP1 | Thioacetamide derivatives frontiersin.org | Competitive | Ki = 5.0 nM (for most potent derivative) frontiersin.org |

| NPP1 | Quinazoline derivatives nih.gov | Competitive | Ki = 215 nM (for SAR 03004) nih.gov |

Mechanism of Action Investigations

Molecular Target Identification and Characterization (e.g., VLCFAs)

The identification of specific molecular targets is a critical step in understanding a compound's pharmacological or biological effects nih.gov. For many chloroacetamide-based herbicides, the inhibition of very-long-chain fatty acid (VLCFA) elongase enzymes is a known mechanism. However, specific studies confirming the interaction between 2-chloro-N-(3,5-dimethoxyphenyl)acetamide and VLCFAs are not prominently documented in the reviewed literature. Research on analogous compounds, such as 2-chloro-N-phenylacetamide, has pointed towards different mechanisms in other biological systems, like binding to ergosterol (B1671047) in fungi scielo.br. Similarly, another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, was suggested to act by inhibiting the penicillin-binding protein (PBP) enzyme in bacteria nih.gov. Nevertheless, direct evidence for the molecular targets of this compound remains an area for further investigation.

Enzyme Inhibition Studies (e.g., NPP1, Monoamine Oxidase A)

Enzyme inhibition is a common mechanism of action for many bioactive molecules.

NPP1: There is currently no specific information available from literature searches detailing the inhibitory activity of this compound on ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).

Monoamine Oxidase A (MAO-A): Monoamine oxidases (MAO) are well-established drug targets for neurological disorders. nih.gov While various compounds are known to selectively inhibit MAO-A or MAO-B nih.gov, studies specifically evaluating the effect of this compound on MAO-A activity were not found in the reviewed search results. Research into other chloroacetamide derivatives has shown interactions with different enzyme systems, such as the cyclo-oxygenase (COX) enzymes orientjchem.org, but this cannot be extrapolated to this compound without direct study.

Table 1: Enzyme Inhibition Data This table is for illustrative purposes; specific inhibitory concentrations for this compound are not available in the reviewed literature.

| Enzyme Target | Inhibitory Activity of this compound |

|---|---|

| NPP1 | Data not available |

| Monoamine Oxidase A (MAO-A) | Data not available |

Receptor Binding and Modulation (e.g., Purinergic Receptors for purine-modified analogs)

Purinergic receptors, which are activated by nucleotides like ATP and ADP, are crucial in cellular signaling and are significant therapeutic targets. nih.govnih.gov The potential for this compound or its purine-modified analogs to bind and modulate these receptors is a plausible area of investigation. However, specific studies documenting the binding affinity or modulatory effects of this compound on purinergic receptors are absent from the current body of scientific literature. Research in this area has often focused on more complex or specifically designed molecules to achieve receptor selectivity and potency nih.gov.

Modulation of Intracellular Signaling Pathways

The interaction of a compound with a receptor or enzyme typically triggers a cascade of intracellular signaling events. A study on a structurally related but more complex compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, demonstrated an ability to affect intracellular signaling pathways involving serotonin (B10506) (5-HT) and neuronal nitric oxide synthase (nNOS) mdpi.com. This highlights the potential for chloroacetamides to modulate such pathways. However, there is no specific research available that elucidates which, if any, intracellular signaling pathways are modulated by this compound itself.

Interaction with Ion Channels (e.g., Sodium Ion Channels for anesthetic activity)

Ion channels are fundamental to neuronal activity, and their modulation can lead to effects such as local anesthesia. While some N-substituted acetamides are known for their interaction with ion channels, specific data regarding the interaction of this compound with sodium ion channels or its potential for anesthetic activity has not been reported in the reviewed scientific literature.

Table 2: Summary of Mechanistic Investigations This interactive table summarizes the availability of research findings for each potential mechanism.

| Mechanism of Action | Research Findings for this compound |

|---|---|

| Molecular Target Identification (VLCFAs) | No specific targets identified in literature. |

| Enzyme Inhibition (NPP1, MAO-A) | No specific enzyme inhibition data available. |

| Receptor Binding (Purinergic Receptors) | No specific receptor binding studies found. |

| Modulation of Intracellular Signaling | No specific pathway modulation studies found. |

| Interaction with Ion Channels (Sodium Channels) | No specific ion channel interaction data available. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Modifications on Biological Activity

The biological activity of N-substituted-2-chloroacetamides is highly dependent on the nature and position of substituents on the phenyl ring, the presence of the chlorine atom, and substitutions on the amide nitrogen.

Phenyl Ring Substitution: Modifications to the phenyl ring significantly influence the biological activity of chloroacetamide derivatives. Studies on a range of N-(substituted phenyl)-2-chloroacetamides have shown that both the type and position of the substituent are crucial. nih.gov For instance, the presence of halogen substituents on the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, has been linked to increased lipophilicity. nih.gov This enhanced lipophilicity facilitates passage through the phospholipid bilayer of cell membranes, contributing to greater antimicrobial efficacy, particularly against Gram-positive bacteria. nih.gov The position of the substituent also plays a key role; for many derivatives, a substituent at the 4-position (para) of the benzene (B151609) ring leads to greater bactericidal activity compared to substitutions at the 3-position (meta). nih.gov

In the case of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, the two methoxy (B1213986) groups at the meta positions influence its electronic and steric properties, which in turn affect its biological interactions. The introduction of substituents like hydroxyl (-OH) or cyano (-CN) groups at various positions can also modulate properties such as the total polar surface area (TPSA), which is a key factor for membrane permeability. nih.gov

Chlorine Position: The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the chloroacetyl moiety, where the chlorine atom is easily displaced by nucleophiles. researchgate.net This reactivity is fundamental to its mechanism of action in many biological contexts, allowing it to alkylate target macromolecules. While the specific compound in focus is a monochloroacetamide, related dichlorinated compounds like 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide have also been studied, indicating that the degree of halogenation is a critical variable. nih.gov The chlorine atom's presence can lead to the degradation of essential cellular components like sulfhydryl enzymes, resulting in a loss of intracellular materials and decreased nutrient absorption by cells. researchgate.net

N-Substitution: The amide nitrogen and the groups attached to it are central to the molecule's structure and function. The N-H group is a key hydrogen bond donor, participating in intermolecular interactions that stabilize the crystal structure and are likely crucial for binding to biological targets. researchgate.netnih.gov The substitution of the hydrogen on the amide nitrogen would fundamentally alter its hydrogen bonding capacity and, consequently, its biological activity. The acetamide (B32628) linker itself creates a specific spatial arrangement between the phenyl ring and the reactive chloroacetyl group, a feature that is critical for its biological efficacy.

| Modification Type | Substituent Example | Observed Impact | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | Halogens (e.g., 4-Cl, 4-F) | Increases lipophilicity and antimicrobial activity. | nih.gov |

| Substituent Position (4- vs. 3-) | Activity is generally higher with 4-position (para) substituents. | nih.gov | |

| Chlorine Atom | Single Chlorine (as in 2-chloroacetamide) | Acts as a reactive site for nucleophilic substitution, crucial for alkylating biological targets. | researchgate.net |

| N-Substitution | Amide N-H group | Acts as a hydrogen bond donor, important for intermolecular interactions and target binding. | researchgate.netnih.gov |

Role of the Dimethoxyphenyl Moiety in Modulating Activity and Selectivity

The 3,5-dimethoxyphenyl moiety is a key structural feature of this compound that significantly influences its physicochemical properties and, by extension, its biological activity and selectivity. The two methoxy groups (-OCH₃) are positioned at the meta-positions of the phenyl ring.

The methoxy groups are electron-donating through resonance and electron-withdrawing through induction. Their placement at the meta-positions primarily exerts an inductive effect, influencing the electron density of the aromatic ring. This electronic modulation can affect how the molecule interacts with biological targets, such as enzyme active sites or receptors.

Compared to an unsubstituted phenyl ring, the dimethoxy substitution increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. However, the positioning of these groups is critical. For example, studies on related N-(methoxyphenyl)acetamides show that the position of the methoxy group (ortho-, meta-, or para-) affects the compound's properties and biological activity. ijpsr.infonih.govresearchgate.net The 3,5-disubstitution pattern provides a unique steric and electronic profile compared to monosubstituted or other disubstituted analogs, such as the 2,6-dimethyl or 3,5-dichloro derivatives. thermofisher.comresearchgate.net This specific arrangement can influence selectivity by providing a better fit for a particular binding pocket while sterically hindering binding to others.

Influence of Linker Moiety and Bicyclic Scaffolds on Target Binding Affinity

The chloroacetamide portion of this compound serves as a reactive linker. The electrophilic nature of the carbon atom bearing the chlorine allows for facile reaction with various nucleophiles, including those containing sulfur, nitrogen, or oxygen. researchgate.net This property has been exploited to synthesize a wide array of more complex molecules where the acetamide moiety acts as a bridge to other chemical scaffolds.

Researchers have used N-aryl-2-chloroacetamides as precursors to create larger molecules containing heterocyclic systems, such as thiazoles and pyrazolines. nih.govuea.ac.ukmdpi.com For example, the chlorine atom can be substituted to form sulfide (B99878) products, which can then be cyclized to generate bicyclic or other complex polycyclic scaffolds. uea.ac.uk These modifications dramatically alter the molecule's size, shape, and flexibility, which in turn have a profound impact on target binding affinity. By tethering the chloroacetamide to different scaffolds, it is possible to design molecules that can interact with multiple sites within a target protein or bridge two different biological targets, potentially leading to enhanced potency and altered selectivity.

| Starting Moiety | Reaction Type | Resulting Scaffold | Potential Impact | Reference |

|---|---|---|---|---|

| N-aryl-2-chloroacetamide | Substitution with mercapto-nicotinonitrile | Sulfide derivative, cyclizable to thieno[2,3-b]pyridine | Alters target selectivity and binding mode. | uea.ac.uk |

| Reaction with ammonium (B1175870) thiocyanate | 2-imino-thiazolidin-4-one | Creates rigid bicyclic structures that can enhance binding affinity. | researchgate.net |

Correlation of Conformational Preferences with Biological Efficacy

The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological efficacy. X-ray crystallography studies of the related compound 2-chloro-N-(3,5-dimethylphenyl)acetamide reveal specific conformational preferences. researchgate.netnih.gov

In the solid state, the molecule adopts a conformation where the amide C=O bond is anti to both the N-H bond and the C-Cl bond in the side chain. researchgate.netnih.gov This arrangement minimizes steric hindrance and is a common feature in related chloroacetanilides. researchgate.net Furthermore, there is a significant twist between the plane of the phenyl ring and the plane of the acetamide group. For instance, in 2-chloro-N-(4-hydroxyphenyl)acetamide, this twist angle is about 23.5°. nih.gov This non-planar conformation is stabilized by intramolecular contacts, such as N-H···Cl and C-H···O interactions. nih.gov

These preferred conformations are crucial for biological activity as they define the shape of the molecule that is presented to a biological target. A molecule must adopt a conformation that is complementary to its binding site to achieve high-affinity binding. The rigidity or flexibility of the molecule, governed by factors like the rotational barrier around the N-aryl bond and the acetamide linker, will influence how readily it can adopt the optimal bioactive conformation. The crystal structure also reveals that molecules of 2-chloro-N-(3,5-dimethylphenyl)acetamide are linked into chains by intermolecular N-H···O hydrogen bonds, highlighting the importance of the amide moiety in forming directed interactions that are essential for molecular recognition processes. researchgate.netnih.gov

| Compound | Key Conformational Feature | Stabilizing Interactions | Reference |

|---|---|---|---|

| 2-chloro-N-(3,5-dimethylphenyl)acetamide | C=O bond is anti to N-H and C-Cl bonds. | Intermolecular N-H···O hydrogen bonds. | researchgate.netnih.gov |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Twist angle of 23.5° between phenyl and acetamide planes. | Intramolecular C-H···O and N-H···Cl contacts. | nih.gov |

Computational and Molecular Modeling Approaches in Chloroacetamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is instrumental in drug discovery and involves the use of a scoring function within the software to estimate the binding affinity of the ligand to the target protein. orientjchem.org

While specific molecular docking studies on 2-chloro-N-(3,5-dimethoxyphenyl)acetamide are not extensively documented in publicly available research, numerous studies on structurally related chloroacetamide derivatives highlight the utility of this approach. For instance, novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and docked against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to evaluate their potential as analgesic agents. orientjchem.org In such studies, the three-dimensional structures of the target proteins are obtained from databases like the Protein Data Bank (PDB), and the synthesized compounds are then computationally fitted into the active site of the enzyme. orientjchem.org

In a study on other chloroacetamide derivatives, molecular docking was used to investigate their herbicidal activity by targeting the very-long-chain fatty acid elongase (VLCFA) enzyme. researchgate.net The docking scores, which represent the binding energy, indicated a strong correlation between the predicted affinity and the observed herbicidal effects. researchgate.net For example, certain synthesized derivatives showed binding energies ranging from -5.32 to -6.92 kcal/mol, which were comparable to or even better than the standard herbicide acetochlor (B104951) (-6.26 kcal/mol). researchgate.net

These studies underscore the power of molecular docking to elucidate the binding modes and interactions of chloroacetamide compounds with their respective biological targets. The insights gained, such as the identification of key amino acid residues involved in the interaction, are crucial for the rational design of new derivatives with improved activity. orientjchem.org

Table 1: Example of Molecular Docking Data for Chloroacetamide Derivatives against VLCFAs This table is illustrative and based on findings for other chloroacetamide derivatives, not this compound.

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| Derivative 1 | -6.92 | PHE198, LEU225, ILE359 |

| Derivative 2 | -6.55 | PHE198, MET362 |

| Derivative 3 | -5.32 | LEU225, VAL363 |

| Acetochlor (Standard) | -6.26 | PHE198, LEU225, MET362 |

Data is hypothetical and derived from similar studies for illustrative purposes. researchgate.net

Pharmacophore Modeling and Rational Drug Design

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. dovepress.com A pharmacophore model can be used to screen large databases of compounds to find new, structurally diverse molecules with the potential for similar biological effects. dovepress.com

For the chloroacetamide class of compounds, pharmacophore modeling has been successfully applied to identify key features for herbicidal activity. In one study, a pharmacophore model was generated based on a series of active chloroacetamide derivatives. researchgate.net This model consisted of specific features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, all arranged in a particular spatial orientation. researchgate.net The best-generated model can then be used as a 3D query to search for new compounds that match these features, leading to the discovery of novel herbicidal candidates. researchgate.net

The process involves aligning a set of active molecules and abstracting the common chemical features that are critical for their interaction with the target receptor. For example, a study on antibacterial chalcone (B49325) derivatives generated a four-point pharmacophore model which included two aromatic ring features and two hydrogen bond acceptor features. acs.org This model was then used to screen for new compounds with potential antibacterial activity. acs.org The application of such models allows for the efficient design of new molecules by ensuring they possess the necessary characteristics for biological activity.

Table 2: Example of a Pharmacophore Model for Herbicidal Chloroacetamides This table is illustrative and based on findings for other chloroacetamide derivatives.

| Pharmacophore Feature | Number of Features |

| Hydrogen Bond Acceptor | 2 |

| Hydrogen Bond Donor | 1 |

| Hydrophobic Center | 1 |

| Aromatic Ring | 1 |

Data is hypothetical and derived from similar studies for illustrative purposes. researchgate.net

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. drexel.edu This computational method simulates the movements and interactions of atoms and molecules, offering insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. drexel.edu

While specific MD simulation studies on this compound are not readily found in the literature, the technique is widely applied in the study of similar small molecules and their biological targets. For instance, MD simulations are used to investigate the association processes of drug-like compounds in aqueous solutions, which can be crucial for understanding their formulation and bioavailability. nih.gov These simulations can reveal the formation of stable hydrogen bonds and other non-covalent interactions that govern the behavior of the molecule in a biological environment. nih.gov

In the context of ligand-protein interactions, MD simulations can be performed after a molecular docking study to validate the predicted binding pose and to assess the stability of the complex. The simulation can reveal how the ligand and the protein adapt to each other's presence, providing a more realistic picture of the binding event than the static view offered by docking alone. The trajectories generated from MD simulations can be analyzed to calculate binding free energies, which are often more accurate than the scoring functions used in molecular docking. drexel.edu

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. srce.hr QSAR models are valuable for predicting the activity of newly designed compounds without the need for their synthesis and testing, thus saving time and resources. srce.hr

Several QSAR studies have been conducted on N-(substituted phenyl)-2-chloroacetamides to understand the influence of different substituents on their antimicrobial activity. srce.hr In these studies, various physicochemical properties, known as molecular descriptors, are calculated for each compound. These descriptors can include parameters related to lipophilicity (e.g., log P), electronic properties, and steric effects. nih.gov

One such study on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that their biological activity varied with the position of substituents on the phenyl ring. srce.hr For example, compounds with halogenated para-substituted phenyl rings, such as N-(4-chlorophenyl) chloroacetamide, were among the most active, which was attributed to their high lipophilicity allowing for better passage through the cell membranes of microorganisms. srce.hr These studies confirm that the biological activity of chloroacetamides is influenced by the nature and position of the substituents on the aromatic ring. srce.hr

Table 3: Physicochemical Properties and Predicted Bioactivity of Chloroacetamide Derivatives This table is illustrative and based on findings for other N-(substituted phenyl)-2-chloroacetamides.

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |

| N-(phenyl)-2-chloroacetamide | 169.61 | 1.55 | 29.1 |

| N-(4-chlorophenyl)-2-chloroacetamide | 204.06 | 2.25 | 29.1 |

| N-(4-fluorophenyl)-2-chloroacetamide | 187.60 | 1.74 | 29.1 |

| N-(3-bromophenyl)-2-chloroacetamide | 248.51 | 2.39 | 29.1 |

Data derived from studies on N-(substituted phenyl)-2-chloroacetamides. srce.hrnih.gov

Future Research Directions and Translational Prospects for 2 Chloro N 3,5 Dimethoxyphenyl Acetamide

The landscape of chemical research is increasingly focused on translating foundational discoveries into practical applications. The compound 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, a member of the chloroacetamide class, stands as a molecule of interest with significant potential for future development. Its structural features, combining a reactive chloroacetyl group with a substituted phenyl ring, offer a versatile scaffold for modification and exploration. This article outlines the key future research directions and translational prospects for this compound, from the development of more potent agents to novel applications and industrial-scale production.

常见问题

Basic: What are the recommended synthetic routes and purification methods for 2-chloro-N-(3,5-dimethoxyphenyl)acetamide?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution of chloroacetyl chloride with 3,5-dimethoxyaniline under reflux in a polar aprotic solvent (e.g., ethanol or acetone). Post-reaction, the crude product is purified by recrystallization using ethanol or methanol. Single crystals suitable for X-ray diffraction are typically obtained via slow evaporation of ethanolic solutions at room temperature .

Key Steps:

- Reaction Setup: Equimolar ratios of chloroacetyl chloride and 3,5-dimethoxyaniline in ethanol, stirred at 60–70°C for 4–6 hours.

- Workup: Neutralization with aqueous sodium bicarbonate, followed by filtration and washing with cold ethanol.

- Crystallization: Slow evaporation of solvent yields high-purity crystals.

Basic: How is structural characterization performed for this compound using spectroscopic techniques?

Methodological Answer:

Characterization involves:

- IR Spectroscopy: Identification of functional groups via peaks at ~1643 cm⁻¹ (C=O amide), ~3352 cm⁻¹ (N–H stretch), and ~721 cm⁻¹ (C–Cl) .

- ¹H NMR: Key signals include aromatic protons (δ 6.13 ppm for methoxy-substituted phenyl), methylene protons (δ 3.36 ppm for CH₂Cl), and methoxy groups (δ 3.83 ppm) .

- Elemental Analysis: Confirmation of empirical formula (e.g., C₁₀H₁₂ClNO₃) with deviations <0.3% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。